molecular formula C4H9OPS B14594283 1-Hydroxy-1lambda~5~-phospholane-1-thione CAS No. 61599-73-3

1-Hydroxy-1lambda~5~-phospholane-1-thione

Cat. No.: B14594283
CAS No.: 61599-73-3
M. Wt: 136.15 g/mol
InChI Key: ITKGEFRLVOAPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1lambda~5~-phospholane-1-thione is an organophosphorus compound characterized by a five-membered ring structure containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1lambda~5~-phospholane-1-thione can be synthesized through several methods. One common approach involves the reaction of phospholane derivatives with sulfur-containing reagents under controlled conditions. For instance, the interaction of Grignard reagents with chlorophosphines can yield various phospholane derivatives . Another method includes the treatment of 1-phospholanamine derivatives with sulfur sources .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1lambda~5~-phospholane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phospholane oxides.

    Reduction: Reduction reactions can convert it into different phospholane derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include various phospholane oxides, reduced phospholane derivatives, and substituted phospholane compounds.

Scientific Research Applications

1-Hydroxy-1lambda~5~-phospholane-1-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxy-1lambda~5~-phospholane-1-thione exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Phospholane: The parent compound with a similar ring structure.

    Phospholane oxides: Oxidized derivatives of phospholane.

    Phospholane sulfides: Sulfur-containing analogs of phospholane.

Uniqueness: 1-Hydroxy-1lambda~5~-phospholane-1-thione is unique due to its specific functional groups and reactivity.

Properties

CAS No.

61599-73-3

Molecular Formula

C4H9OPS

Molecular Weight

136.15 g/mol

IUPAC Name

1-hydroxy-1-sulfanylidene-1λ5-phospholane

InChI

InChI=1S/C4H9OPS/c5-6(7)3-1-2-4-6/h1-4H2,(H,5,7)

InChI Key

ITKGEFRLVOAPCH-UHFFFAOYSA-N

Canonical SMILES

C1CCP(=S)(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.